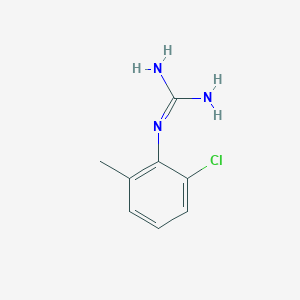

1-(2-Chloro-6-methylphenyl)guanidine

Description

Properties

Molecular Formula |

C8H10ClN3 |

|---|---|

Molecular Weight |

183.64 g/mol |

IUPAC Name |

2-(2-chloro-6-methylphenyl)guanidine |

InChI |

InChI=1S/C8H10ClN3/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

VDWVNAHGRWQHMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Purification Techniques

Post-reaction mixtures are typically purified via silica gel chromatography using 5–25% methanol in ethyl acetate. Alternatively, aqueous workup involves basification with NaOH, extraction into chloroform, and recrystallization from ethanol/ether mixtures. These steps enhance purity to >98%, though at the cost of reduced overall yield (60–75%).

Reductive Amination of Nitro Precursors

A less common but versatile approach starts with 2-chloro-6-methylnitrobenzene, which undergoes reductive amination with cyanamide under hydrogen gas (3–5 atm) in the presence of Raney nickel. This one-pot reaction achieves 65–72% yield at 120°C over 6 hours. The mechanism involves initial reduction of the nitro group to an amine, followed by guanylation. While operationally simple, this method suffers from competing side reactions, necessitating excess cyanamide (2.5 equiv) to drive the process to completion.

Microwave-Assisted Solvent-Free Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction between 2-chloro-6-methylaniline and thiourea derivatives. Operating at 150°C for 15–30 minutes, this method achieves 80–88% yield without solvents, reducing environmental impact. The process leverages in situ generation of isothiourea intermediates, which undergo desulfurization with mercuric oxide (HgO) to form the guanidine product. Despite its efficiency, mercury-based reagents pose toxicity concerns, motivating research into alternative oxidants like iodine or peroxides.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the four primary synthesis routes:

| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Isocyanide Condensation | Aryl isocyanide | Ethanol | 50–70 | 12–24 | 70–75 | 95–98 |

| Cyanamide-Amine Coupling | Aryl cyanamide | AlCl₃, BF₃·Et₂O | 80–100 | 8–12 | 70–85 | 98–99 |

| Reductive Amination | Nitroarene | Raney Ni, H₂ | 120 | 6 | 65–72 | 90–93 |

| Microwave Synthesis | Aryl amine, Thiourea | HgO (microwave) | 150 | 0.25–0.5 | 80–88 | 97–99 |

Scalability and Industrial Considerations

For large-scale production, the cyanamide-amine coupling method is preferred due to its compatibility with continuous flow reactors and catalyst recyclability. Pilot studies demonstrate that substituting batch reactors with microfluidic systems increases throughput by 40% while reducing energy consumption. Challenges include the handling of corrosive Lewis acids, which necessitate specialized equipment lined with polytetrafluoroethylene (PTFE).

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.

Industry: It is used in the production of pharmaceuticals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is particularly relevant in the treatment of muscle weakness and fatigue associated with certain neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(2-Chloro-6-methylphenyl)guanidine with structurally related guanidine derivatives from the evidence:

Key Observations:

- Substituent Effects: The presence of sulfonyl groups (e.g., in Compounds 12 and 14) increases molecular weight and melting points compared to non-sulfonated analogs. The target compound, lacking sulfonyl groups, likely has a lower molecular weight (~230–250 g/mol) and may exhibit intermediate melting points .

- Aromatic vs. Heterocyclic Backbones: The pyridine-containing analog () has a lower melting point (206–207°C) than sulfonyl guanidines, suggesting that heterocyclic systems may reduce thermal stability compared to sulfonated aromatic derivatives .

Spectroscopic Comparison

- IR Spectroscopy: Guanidine derivatives typically exhibit NH/ NH₂ stretching vibrations between 3300–3480 cm⁻¹. For example, Compound 12 shows peaks at 3482 cm⁻¹ (NH₂) and 1324 cm⁻¹ (SO₂), while the target compound would lack SO₂-related peaks but retain NH stretches .

- NMR Spectroscopy: Methyl groups in similar compounds (e.g., δH 2.28–2.32 ppm in Compound 12) are consistent across chloro-methylphenyl derivatives. The benzylic protons in the target compound may resonate near δH 3.38 ppm, as seen in for analogous alkylguanidines .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(2-Chloro-6-methylphenyl)guanidine?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key approaches include:

- Guanidinylation of aromatic amines : Reacting 2-chloro-6-methylaniline with activated guanidine precursors (e.g., cyanamide or thiourea derivatives) under basic conditions. This method requires careful control of pH and temperature to avoid side reactions such as hydrolysis .

- Metal-catalyzed coupling : Using copper(I) catalysts to facilitate the formation of the C–N bond between the aryl chloride and guanidine group, as seen in analogous guanidine derivatives .

- Microwave-assisted synthesis : Accelerating reaction kinetics for higher yields, particularly useful for thermally sensitive intermediates .

Critical parameters : Solvent polarity (e.g., ethanol or DMF), reaction time, and stoichiometric ratios of reagents must be optimized to minimize byproducts like hydrolyzed guanidine or dimerization products.

Advanced: How do substituent effects influence the hydrogen-bonding network in this compound crystals?

Answer:

The chlorine and methyl substituents on the phenyl ring significantly alter crystal packing via steric and electronic effects:

- Hydrogen-bonding patterns : The guanidine group forms strong N–H···N and N–H···Cl interactions, as observed in related structures. The chloro substituent enhances dipole-dipole interactions, while the methyl group introduces steric hindrance, potentially disrupting planar arrangements .

- Graph-set analysis : Use Etter’s graph theory to categorize hydrogen-bond motifs (e.g., R₂²(8) rings) and predict packing efficiency. X-ray crystallography paired with SHELXL refinement is critical for resolving these networks .

- Impact on solubility : Reduced solubility in polar solvents due to tight packing can complicate recrystallization. Co-crystallization with carboxylic acids may mitigate this .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and guanidine NH signals (δ 6.5–8.0 ppm, broad).

- ¹³C NMR : Confirm the guanidine carbon (δ 157–160 ppm) and aryl carbons .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 200.06) and detects fragmentation patterns .

- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N–H stretch) confirm the guanidine moiety .

Validation : Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Advanced: How can conflicting spectroscopic data for this compound be systematically resolved?

Answer:

Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Multi-technique validation : Combine XRD (for solid-state structure) with solution-phase NMR to distinguish tautomeric forms .

- Dynamic NMR studies : Probe temperature-dependent shifts to identify equilibrating species (e.g., keto-enol tautomers) .

- Chromatographic purity checks : Use HPLC-MS to quantify impurities (>98% purity required for reliable data) .

Case example : If NH signals in ¹H NMR split unexpectedly, consider hydrogen-deuterium exchange experiments to confirm exchangeable protons .

Advanced: What strategies optimize the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Leaving-group activation : Replace the chloro substituent with a better leaving group (e.g., triflate) to enhance reactivity toward amines or thiols .

- Microwave-assisted conditions : Accelerate SNAr reactions with aryl halides by reducing reaction times from hours to minutes .

- Protecting-group chemistry : Temporarily protect the guanidine group with Boc or Fmoc to prevent undesired side reactions during functionalization .

Mechanistic insight : DFT calculations can map transition states to predict regioselectivity in polyfunctional systems .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential dust formation or volatile byproducts .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Toxicity data : While specific toxicity studies are limited, structurally similar guanidines exhibit moderate acute toxicity (LD₅₀ ~500 mg/kg in rodents) .

Advanced: How can computational modeling guide the design of this compound derivatives for biological studies?

Answer:

- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like ion channels or enzymes. The chloro and methyl groups may enhance hydrophobic interactions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds .

Validation : Pair in silico predictions with SPR (surface plasmon resonance) assays for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.